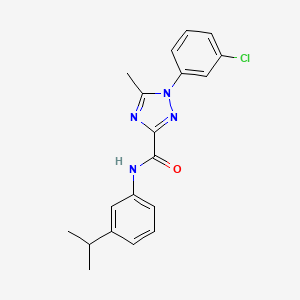![molecular formula C28H29N5O2 B13370558 methyl 2-{4-[3-(12H-quinoxalino[2,3-b][1,4]benzoxazin-12-yl)propyl]-1-piperazinyl}phenyl ether](/img/structure/B13370558.png)
methyl 2-{4-[3-(12H-quinoxalino[2,3-b][1,4]benzoxazin-12-yl)propyl]-1-piperazinyl}phenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-{4-[3-(12H-quinoxalino[2,3-b][1,4]benzoxazin-12-yl)propyl]-1-piperazinyl}phenyl ether is a complex organic compound that belongs to the class of quinoxalino-benzoxazine derivatives. This compound is characterized by its unique structure, which includes a quinoxalino-benzoxazine core linked to a piperazine ring and a phenyl ether moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{4-[3-(12H-quinoxalino[2,3-b][1,4]benzoxazin-12-yl)propyl]-1-piperazinyl}phenyl ether typically involves multiple steps. The process begins with the preparation of the quinoxalino-benzoxazine core, followed by the introduction of the piperazine ring and the phenyl ether group. Common reagents used in these reactions include various amines, aldehydes, and phenols. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity this compound.
化学反応の分析
Types of Reactions
Methyl 2-{4-[3-(12H-quinoxalino[2,3-b][1,4]benzoxazin-12-yl)propyl]-1-piperazinyl}phenyl ether can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxalino-benzoxazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学的研究の応用
Methyl 2-{4-[3-(12H-quinoxalino[2,3-b][1,4]benzoxazin-12-yl)propyl]-1-piperazinyl}phenyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of methyl 2-{4-[3-(12H-quinoxalino[2,3-b][1,4]benzoxazin-12-yl)propyl]-1-piperazinyl}phenyl ether involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 3-methyl-12H-quinoxalino[2,3-b][1,4]benzoxazine
- 2-methyl-12H-quinoxalino[2,3-b][1,4]benzoxazine
- 12-methyl-12H-quinoxalino[2,3-b][1,4]benzothiazine
Uniqueness
Methyl 2-{4-[3-(12H-quinoxalino[2,3-b][1,4]benzoxazin-12-yl)propyl]-1-piperazinyl}phenyl ether stands out due to its unique combination of a quinoxalino-benzoxazine core, a piperazine ring, and a phenyl ether group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C28H29N5O2 |
|---|---|
分子量 |
467.6 g/mol |
IUPAC名 |
12-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]quinoxalino[2,3-b][1,4]benzoxazine |
InChI |
InChI=1S/C28H29N5O2/c1-34-25-13-6-4-11-23(25)32-19-17-31(18-20-32)15-8-16-33-24-12-5-7-14-26(24)35-28-27(33)29-21-9-2-3-10-22(21)30-28/h2-7,9-14H,8,15-20H2,1H3 |
InChIキー |
SHMIQPNHZHINEZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCN3C4=CC=CC=C4OC5=NC6=CC=CC=C6N=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Chlorophenyl)-4-[(6-methoxy-2-naphthyl)sulfonyl]piperazine](/img/structure/B13370478.png)
![N-{3-[(1-adamantylcarbonyl)amino]propyl}-1-benzofuran-2-carboxamide](/img/structure/B13370479.png)

![Methyl 4-(4-hydroxy-1-piperidinyl)-8-isopropyl-2-phenyl-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate](/img/structure/B13370488.png)
![tert-butyl 3-({[2-(3,5-dimethylanilino)-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B13370505.png)
![2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acetamide](/img/structure/B13370512.png)
![4-(4-ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13370513.png)
![3-{2-[5-(4-chlorophenyl)-2-furyl]-2-oxoethyl}-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B13370519.png)
![2-[5-(2-Methyl-3-phenyl-2-propenylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B13370525.png)
![1-methyl-2-{[4-(4-propylphenyl)-1-piperazinyl]methyl}-1H-benzimidazole](/img/structure/B13370535.png)
![N-(5-chloropyridin-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13370542.png)
![N-[1-(4-chlorophenyl)ethyl]-1-(4-methyl-1,2,3,5-cyclohexatetraen-1-yl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13370544.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13370554.png)
![Tert-butyl 1-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-3-methylbutylcarbamate](/img/structure/B13370565.png)
